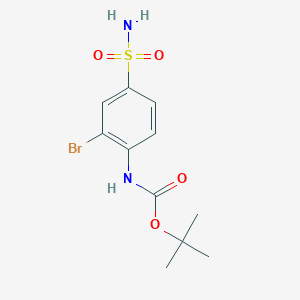

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate

Description

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a synthetic organic compound featuring a phenyl ring substituted with a bromine atom at the ortho (2nd) position and a sulfamoyl group (-SO₂NH₂) at the para (4th) position. The tert-butyl carbamate (-OC(O)NH-tBu) moiety acts as a protective group for the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for designing molecules with tailored electronic and steric properties. Its structural uniqueness arises from the combination of a bulky tert-butyl group, a halogen (bromine), and a polar sulfonamide group, which collectively influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C11H15BrN2O4S |

|---|---|

Molecular Weight |

351.22 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-4-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17) |

InChI Key |

SULODMUYWJOJLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-bromo-4-sulfamoylaniline in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., ethanol, dimethylformamide).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products Formed

Substitution Reactions: Substituted phenylcarbamates.

Hydrolysis: 2-bromo-4-sulfamoylaniline and carbon dioxide.

Oxidation and Reduction: Oxidized or reduced derivatives of the sulfamoyl group.

Scientific Research Applications

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a chemical compound categorized under carbamates, which are esters derived from carbamic acid. It features a tert-butyl group, a bromine atom, and a sulfamoyl group attached to a phenyl ring, with a molecular weight of approximately 365.24 g/mol. The presence of bromine and sulfamoyl groups gives it unique chemical properties, making it a valuable intermediate in various synthetic applications. this compound is distinguished by its specific substitution pattern involving both bromine and sulfamoyl groups, which enhances its reactivity compared to simpler carbamate derivatives. This arrangement allows for selective reactions that may not be feasible with other similar compounds.

The synthesis of this compound typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate, generally performed in the presence of a base such as triethylamine to facilitate the formation of the carbamate.

Scientific Research Applications

Tert-butyl (2-sulfamoylphenyl)carbamate finds applications across several fields:

- Medicinal Chemistry Research indicates that tert-butyl (2-sulfamoylphenyl)carbamate exhibits significant biological activity, particularly in medicinal chemistry. The sulfonamide group is known for its antibacterial properties, and compounds containing this moiety are often investigated for their potential therapeutic applications. The ability of this compound to modify biological molecules makes it valuable in enzyme mechanism studies and protein interaction research.

- Enzyme Mechanism Studies Interaction studies involving tert-butyl (2-sulfamoylphenyl)carbamate have shown its ability to engage with various biological targets. These interactions are crucial for understanding its mechanism of action in biological systems, particularly how it influences enzyme activity and protein functionality.

- Synthesis of Pyrazole Compounds Modifications of compound 1, including the introduction of butanoate ester on the 4-carboxamide substituent (13) or the substitution of the 5-pyrrole ring . Compounds 3 – 40 , 42 , 44 – 47 , and 49 were subjected to a detailed investigation of their direct and synergistic antibacterial activity and potential cytotoxicity by using several methods .

- Suzuki coupling reaction Suzuki coupling reaction of tert-butyl 4-bromophenylcarbamate (800 mg, 2.95 mmol) with 4-pyridineboronic acid (300 mg, 2.46 mmol) in the presence of Pd(PPh3)4 (57 mg, 0.05 mmol) and K2C03 (678 mg, 4.9 mmol) in dioxane- H20 (4: 1, 10 mL) at 90 C for 14 hr. tert-Butyl 4-(pyridin-4- yl)phenylcarbamate (600 mg, 75%) was obtained after flash column chromatography (DCM:MeOH, 20: 1) .

- Antibacterial Activity Compounds 40 , 42 , 44 , and 47 , which showed remarkable antibacterial activity on Gram-positive organisms (although slightly lower on Enterococcus faecalis), with growth inhibition zones having diameters of up to 18 mm . This activity was confirmed in broth microdilution assays and translated in MIC values ranging from 32 µg/mL for Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus, to 16 µg/mL for Streptococcus pyogenes .

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

The following analysis compares Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate with structurally analogous tert-butyl carbamate derivatives, focusing on substituent effects, reactivity, and applications:

Substituent Effects and Electronic Properties

Key Observations :

- The sulfamoyl group in the target compound offers hydrogen-bond donor/acceptor sites, enhancing solubility in polar solvents compared to purely hydrophobic analogs like phenethyl derivatives .

Key Observations :

- The sulfamoyl group’s stability makes the target compound suitable for multistep syntheses requiring orthogonal protection strategies .

- Bromine’s reactivity allows selective functionalization (e.g., Suzuki coupling) compared to fluorine or chlorine derivatives .

Key Observations :

- Brominated analogs may exhibit enhanced cytotoxicity in anticancer drug development compared to chlorinated derivatives .

Biological Activity

Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15BrN2O4S

- Molecular Weight : Approximately 365.24 g/mol

- Functional Groups : The compound features a tert-butyl group, a bromine atom, and a sulfamoyl group attached to a phenyl ring, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-sulfamoylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This method is favored for its efficiency and ability to yield high-purity products suitable for biological studies .

Antibacterial Properties

The sulfamoyl group present in the compound is known for its antibacterial properties. Compounds containing sulfonamide moieties have been extensively studied for their ability to inhibit bacterial growth by targeting essential bacterial enzymes. Specifically, the mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Studies and Research Findings

- Inhibition Studies : A study investigating structurally related compounds revealed that certain sulfonamide derivatives showed significant inhibition against AChE with IC50 values ranging from 1.60 µM to over 300 µM . Although direct studies on this compound are needed, these findings provide insight into its potential efficacy.

- Cancer Research : The compound's structural characteristics suggest potential applications in cancer therapy. Inhibitors targeting cyclin-dependent kinases (CDKs), such as CDK2, have shown promise in treating various cancers, including triple-negative breast cancer (TNBC). The role of CDK2 in cell cycle regulation makes it a target for drug development; thus, compounds like this compound could be explored further in this context .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H15BrN2O4S | Contains bromine and sulfamoyl groups |

| Tert-butyl (2-sulfamoylphenyl)carbamate | C12H18N2O4S | Lacks bromine; serves as a baseline for comparison |

| Tert-butyl N-(4-methyl-2-sulfamoylphenyl)carbamate | C12H18N2O4S | Methyl substitution at para position |

This table illustrates the uniqueness of this compound compared to similar compounds, particularly regarding its bromine substitution which may enhance reactivity and selectivity in biological interactions .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2-bromo-4-sulfamoylphenyl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 2-bromo-4-sulfamoylaniline) reacts with tert-butyl chloroformate in anhydrous dichloromethane or THF. Key parameters include:

- Base: Triethylamine or pyridine to scavenge HCl.

- Temperature: 0–25°C to minimize side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimization Strategies:

- Use of Schlenk techniques to exclude moisture.

- Monitoring by TLC or HPLC to track reaction progress.

- Adjusting stoichiometry (1:1.2 amine:chloroformate ratio) for higher yields .

Table 1: Typical Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DCM or THF |

| Base | Triethylamine (2.0 equiv) |

| Reaction Time | 4–12 hours |

| Yield | 60–85% |

Q. How is this compound characterized, and what analytical techniques are prioritized?

Methodological Answer: Characterization involves:

NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm regiochemistry of bromine and sulfamoyl groups.

- DEP-135: Differentiates CH₂/CH₃ groups in the tert-butyl moiety.

Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and isotopic pattern (Br, S).

Elemental Analysis: Verifies C, H, N, S content (±0.3% tolerance).

IR Spectroscopy: Identifies carbamate C=O stretch (~1680–1720 cm⁻¹) .

Critical Considerations:

- Use deuterated DMSO for solubility if crystalline form is challenging.

- Compare spectral data with structurally analogous compounds (e.g., tert-butyl bromophenyl carbamates) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Fume hood for weighing and reactions (avoid dust inhalation).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage: Airtight container, desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystallization: Slow vapor diffusion (e.g., hexane/DCM) to grow single crystals.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Software Tools:

- SHELXT for structure solution via intrinsic phasing.

- OLEX2 for refinement and validation (R-factor < 5%).

- Key Metrics: Bond angles/rotational barriers of the sulfamoyl group to assess steric effects .

Case Study:

A related compound, tert-butyl (5-bromo-2-(trifluoromethyl)phenyl)carbamate, showed a 7° deviation in the carbamate plane due to Br···O interactions, highlighting steric tuning opportunities .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom serves as a site for palladium-catalyzed couplings. Key factors:

- Catalyst: Pd(PPh₃)₄ or XPhos Pd G3 (2–5 mol%).

- Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) in THF/H₂O (3:1).

- Monitoring: ¹⁹F NMR (if trifluoromethyl groups are present) or LC-MS.

Challenges:

- Competing debromination under basic conditions.

- Use of microwave-assisted synthesis (80°C, 30 min) improves yields to >90% .

Q. How is this compound used to study enzyme inhibition or protein binding?

Methodological Answer:

- Target Identification: Docking studies (AutoDock Vina) with sulfamoyl-binding enzymes (e.g., carbonic anhydrase).

- Assays:

- Fluorescence Quenching: Monitor tryptophan residues in protein targets.

- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (Kd < 10 μM reported for analogs).

- Metabolic Stability: Incubate with liver microsomes (CYP450 isoforms) and analyze by LC-MS/MS .

Table 2: Example Bioactivity Data for Analogous Compounds

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| tert-butyl (4-amino-3-hydroxyphenyl)carbamate | COX-2 | 2.1 |

| tert-butyl (5-bromo-2-methylphenyl)carbamate | Carbonic Anhydrase IX | 0.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.